3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, aiming to develop new antibacterial agents. The precursor compounds have been reacted with various active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine. Additionally, hydrazone towards hydrazine derivatives has been studied to give pyrazole and oxazole derivatives. These synthesized compounds were evaluated for their antibacterial activities, with several showing high activity (Azab et al., 2013). Similarly, sulfur-functionalized aminoacrolein derivatives have been used for the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the versatility of sulfonamide groups in medicinal chemistry (Tucker et al., 2015).
Antimicrobial and Anticancer Properties
Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties have been synthesized, showing significant antimicrobial activities. These findings highlight the potential of sulfonamide-bearing heterocycles in developing new antimicrobial agents (Alsaedi et al., 2019). Moreover, certain pyrazolo[4,3-c]pyridine derivatives have been investigated for their anticancer activity, with some showing promising results against breast, liver, and colon carcinoma cell lines. This underscores the importance of these compounds in the search for new anticancer drugs (Metwally & Deeb, 2018).
Antioxidant and Antihyperglycemic Agents
Research into pyrazolopyridine derivatives has also identified compounds with significant antioxidant properties, offering a foundation for the development of new antioxidant agents. These findings suggest a promising avenue for the creation of drugs targeting oxidative stress-related diseases (Gouda, 2012). Additionally, novel thiazolidine-2,4-diones have been evaluated as antihyperglycemic agents, revealing their potential in managing diabetes and related metabolic disorders (Wrobel et al., 1998).
Future Directions
properties
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-8-12(9(2)15(3)14-8)23(20,21)16-5-4-10(6-16)17-11(18)7-22-13(17)19/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLRFQZVSHFPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione |
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